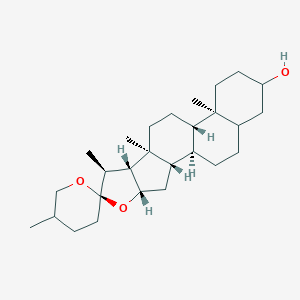

Spirostan-3-ol

Descripción general

Descripción

Sarsaponin es una saponina natural que se obtiene de la planta Yucca schidigera. Es un glucósido esteroideo conocido por sus diversas actividades biológicas, incluida su acción anabólica. Sarsaponin ha sido ampliamente estudiado por sus efectos sobre la fermentación ruminal y la producción de metano en rumiantes .

Aplicaciones Científicas De Investigación

Sarsaponin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como tensioactivo y emulsionante natural en diversas formulaciones químicas.

Medicina: Se ha investigado por sus posibles propiedades antiinflamatorias, antimicrobianas y anticancerígenas.

Industria: Se utiliza en la industria alimentaria como agente espumante y estabilizador natural.

Mecanismo De Acción

Sarsaponin ejerce sus efectos principalmente a través de su interacción con las membranas celulares. Aumenta la permeabilidad de la membrana al interactuar con el colesterol y los fosfolípidos, lo que lleva a cambios en la integridad de la membrana. Esta interacción puede inhibir los protozoos en el rumen, reducir la producción de metano y mejorar la síntesis de proteína microbiana .

Análisis Bioquímico

Biochemical Properties

The main branching point in the biosynthesis of sarsasapogenins, including Spirostan-3-ol, is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene . Squalene is then transformed to squalene epoxide by squalene epoxidase . This compound interacts with these enzymes during its biosynthesis .

Cellular Effects

This compound has been shown to have a therapeutic effect on learning and memory impairments in Aβ-injected mice . It also plays a role in neuroglia-mediated anti-inflammation and Aβ clearance . These findings indicate that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to have anti-inflammatory action .

Dosage Effects in Animal Models

In high-fat diet-fed C57BL/6J mice, oral administration of this compound (80 mg·kg−1·d−1, for 6 weeks) ameliorated insulin resistance and alleviated inflammation in adipose tissues .

Metabolic Pathways

This compound is involved in the metabolic pathway of steroidal sapogenins . It interacts with enzymes such as squalene synthase and squalene epoxidase during its biosynthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sarsaponin se puede extraer de la planta Yucca schidigera utilizando varios métodos. El proceso de extracción generalmente implica el uso de solventes como metanol, etanol o agua. El material vegetal se muele y se somete a extracción con solventes, seguido de filtración y concentración para obtener el extracto rico en saponina .

Métodos de producción industrial

La producción industrial de sarsaponin implica la extracción a gran escala de Yucca schidigera. El proceso incluye la cosecha de la planta, el secado y la molienda del material vegetal. El material molido se somete luego a extracción con solventes, y el extracto se purifica utilizando técnicas como la cromatografía para aislar la sarsaponin .

Análisis De Reacciones Químicas

Tipos de reacciones

Sarsaponin experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones están influenciadas por la presencia de grupos funcionales en la estructura de la saponina .

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes, como el permanganato de potasio o el peróxido de hidrógeno, se pueden utilizar para oxidar la sarsaponin.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para la reducción de sarsaponin.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como halógenos o agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de sarsaponin puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir compuestos de saponina reducidos .

Comparación Con Compuestos Similares

Compuestos similares

Saponina de Quillaja: Derivado del árbol Quillaja saponaria, utilizado como emulsionante natural y adyuvante en vacunas.

Ginsenosido: Una saponina que se encuentra en el ginseng, conocida por sus propiedades inmunomoduladoras y anticancerígenas.

Dioscina: Una saponina esteroide con actividades antiinflamatorias y anticancerígenas.

Singularidad de Sarsaponin

Sarsaponin es único debido a su fuente específica (Yucca schidigera) y sus pronunciados efectos sobre la fermentación ruminal y la producción de metano. Su capacidad para mejorar la síntesis de proteína microbiana y reducir las emisiones de metano lo hace particularmente valioso en la nutrición animal y la sostenibilidad ambiental .

Propiedades

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-NRBCCYJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82597-74-8 | |

| Record name | Sarsasapogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)